molecular formula C18H17F3N2O3S B2866916 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034410-35-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2866916
CAS No.: 2034410-35-8
M. Wt: 398.4
InChI Key: BUTWJDDYPGKRRK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized, revealing potential applications in various fields, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant biological activities without causing tissue damage in liver, kidney, colon, and brain, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Endothelin Antagonism

The biphenylsulfonamide series, including this compound analogs, have been identified as novel endothelin-A (ETA) selective antagonists. Through structural modifications, these compounds have shown improved binding and functional activity against endothelin receptors, offering insights into the development of treatments for cardiovascular diseases (N. Murugesan et al., 1998).

Photodynamic Therapy Applications

Derivatives of this compound have been explored for their photodynamic therapy (PDT) applications. High singlet oxygen quantum yields and appropriate photodegradation quantum yields make these compounds promising candidates as Type II photosensitizers for cancer treatment in PDT (M. Pişkin et al., 2020).

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of this compound derivatives against a range of bacteria and fungi. These findings underline the role of these compounds in developing new antimicrobial agents (S. Y. Hassan, 2013).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including this compound, have been studied as carbonic anhydrase inhibitors (CAIs). These investigations have revealed significant insights into their inhibition mechanism, contributing to the understanding of CAIs in treating conditions like glaucoma and edema (A. Di Fiore et al., 2011).

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-10,17,22,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWJDDYPGKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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